![molecular formula C14H10ClNO3 B1583536 2-[(3-Chlorophenyl)carbamoyl]benzoic acid CAS No. 5406-21-3](/img/structure/B1583536.png)
2-[(3-Chlorophenyl)carbamoyl]benzoic acid
Overview
Description
2-[(3-Chlorophenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C14H10ClNO3 It is characterized by the presence of a benzoic acid moiety substituted with a 3-chlorophenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)carbamoyl]benzoic acid typically involves the reaction of 3-chloroaniline with phthalic anhydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include heating the reactants in a suitable solvent, such as acetic acid, and using a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Chlorophenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3-Chlorophenyl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- 2-[(4-Chlorophenyl)carbamoyl]benzoic acid
- 2-[(3-Bromophenyl)carbamoyl]benzoic acid
- 2-[(3-Methylphenyl)carbamoyl]benzoic acid
Comparison: 2-[(3-Chlorophenyl)carbamoyl]benzoic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the chloro substituent can influence the compound’s electron density and steric effects, affecting its interaction with molecular targets.
Biological Activity
2-[(3-Chlorophenyl)carbamoyl]benzoic acid, with the molecular formula C14H10ClNO3, is an organic compound notable for its potential biological activities. This compound features a benzoic acid moiety substituted with a 3-chlorophenylcarbamoyl group, which influences its chemical reactivity and biological interactions.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity
The biological activity of this compound has been explored in several studies, focusing primarily on its anti-inflammatory and antimicrobial properties.
The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. For instance, it may inhibit enzymes that contribute to inflammation, thereby exerting anti-inflammatory effects.
Research Findings
- Anti-inflammatory Activity : In studies, this compound has demonstrated the ability to reduce inflammation markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activities against various pathogens. Preliminary results indicate moderate efficacy against certain bacterial strains, highlighting its potential as an antimicrobial agent.
Data Table: Biological Activity Summary
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to human cell lines exposed to inflammatory stimuli. The results showed a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating conditions like rheumatoid arthritis or other inflammatory disorders.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that was promising for further development as an antimicrobial agent, particularly against resistant strains.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Similarity | Notable Activity |
---|---|---|
2-[(4-Chlorophenyl)carbamoyl]benzoic acid | Similar core structure | Different reactivity profile |
2-[(3-Bromophenyl)carbamoyl]benzoic acid | Similar core structure | Varying potency |
2-[(3-Methylphenyl)carbamoyl]benzoic acid | Similar core structure | Distinct biological activity |
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSZPZGQMKGAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278298 | |
Record name | 2-[(3-Chlorophenyl)carbamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5406-21-3 | |
Record name | 5406-21-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5406-21-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(3-Chlorophenyl)carbamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-CHLOROPHENYL)PHTHALAMIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.